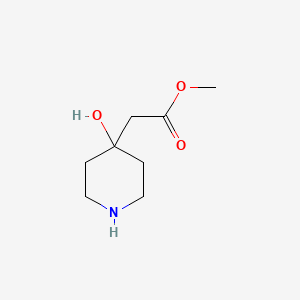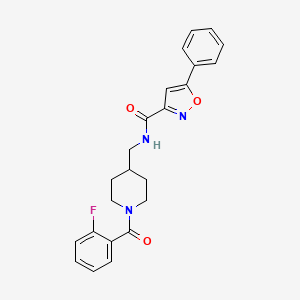
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A similar compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Compounds with similar structural motifs, such as substituted benzisoxazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained by condensation reactions and evaluated for their efficacy as antimicrobials against various bacterial and fungal strains. Some of these compounds showed better inhibitory activity compared to standard drugs, suggesting the potential of such molecular structures in developing new antimicrobial agents (Priya, Basappa, Swamy, & Rangappa, 2005).
Antipsychotic Agents
Another field of application is the development of antipsychotic agents. Conformationally restricted butyrophenones bearing structural elements similar to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide were synthesized and evaluated for their affinity to dopamine and serotonin receptors. These compounds were investigated for their potential as antipsychotic agents, showing promising results in in vitro assays for affinity for multiple dopamine and serotonin receptors (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, & Demontis, 2000).
Cancer Research
Aromatic kinase inhibitors, featuring piperidine and fluoro-benzoyl groups, have been explored for their potential in treating cancer. These compounds inhibit Aurora A kinase, suggesting their utility in cancer therapy. Although the direct application of this compound was not discussed, the structural similarities with known kinase inhibitors indicate potential research avenues in oncology (ヘンリー,ジェームズ, 2006).
Neuroscience
The structure of this compound hints at potential applications in neuroscience research, particularly in the development of radiotracers for positron emission tomography (PET) to study cannabinoid receptors in the brain. Similar compounds have been synthesized and evaluated for their potential as PET radiotracers, demonstrating the feasibility of using such molecular frameworks in neuroimaging studies (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-19-9-5-4-8-18(19)23(29)27-12-10-16(11-13-27)15-25-22(28)20-14-21(30-26-20)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQKRDBPUNSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

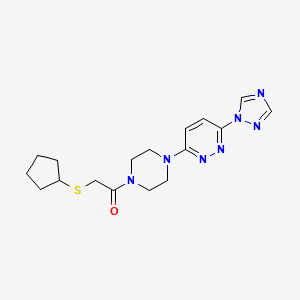
![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)
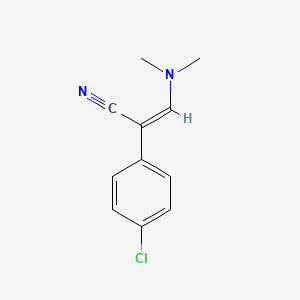
![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)
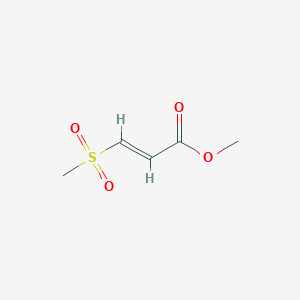
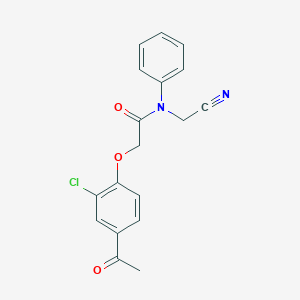
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
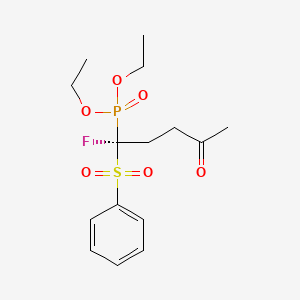

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

